N-(4-fluorobenzyl)-2-methoxyacetamide
Description
N-(4-Fluorobenzyl)-2-methoxyacetamide is a fluorinated acetamide derivative characterized by a 4-fluorobenzyl group attached to the nitrogen of a 2-methoxy-substituted acetamide backbone. This compound is of interest in medicinal and agrochemical research due to the pharmacophoric properties imparted by the fluorine atom (electron-withdrawing effects) and the methoxy group (polarity modulation). Its synthesis typically involves coupling 4-fluorobenzylamine with 2-methoxyacetyl chloride under anhydrous conditions, followed by purification via recrystallization .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-7-10(13)12-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVSAXILJSAQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of N-(4-fluorobenzyl)-2-methoxyacetamide with related compounds:
*LogP values estimated using fragment-based methods.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorobenzyl group enhances lipophilicity (↑LogP) compared to non-fluorinated analogs. Methoxy groups (e.g., in the target compound) reduce LogP slightly compared to chloro or trifluoromethyl substituents .
- Thermal Stability : Flufenacet’s higher melting point (75°C) suggests enhanced crystallinity due to its rigid thiadiazolyl group .
Enzyme Inhibition
- PDE4 Inhibition: Analogs like GW842470X (IC₅₀ = 9.7 nM for PDE4) highlight the role of fluorobenzyl groups in enhancing binding affinity to phosphodiesterase enzymes .
- Antiviral Activity : Fluorobenzyl acetamides, such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide, exhibit inhibitory activity against SARS-CoV-2, suggesting structural motifs relevant to viral protease binding .
Agrochemical Use
Flufenacet’s efficacy as a herbicide underscores the importance of fluorinated acetamides in disrupting plant lipid synthesis . The target compound’s methoxy group may reduce environmental persistence compared to trifluoromethyl analogs.
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